2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine
Description
2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine is a heteroaromatic compound featuring a pyridine core substituted at the 2-position with fluorine and at the 6-position with a 3-(4-methoxyphenyl)-1H-pyrazol-1-yl group. This compound’s structural complexity makes it a candidate for applications in medicinal chemistry, agrochemicals, or materials science .
Properties
IUPAC Name |
2-fluoro-6-[3-(4-methoxyphenyl)pyrazol-1-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-20-12-7-5-11(6-8-12)13-9-10-19(18-13)15-4-2-3-14(16)17-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYHWCJIUNWDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2)C3=NC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This method is favored for its mild reaction conditions and functional group tolerance . The general synthetic route includes the following steps:
Preparation of Boronic Acid Derivative: The starting material, 4-methoxyphenylboronic acid, is prepared.
Coupling Reaction: The boronic acid derivative is coupled with 2-fluoropyridine using a palladium catalyst in the presence of a base such as potassium carbonate.
Purification: The product is purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine is a chemical compound with a molecular weight of 269.27 g/mol and the molecular formula C15H12FN3O . Synonyms for this compound include 2-fluoro-6-[3-(4-methoxyphenyl)pyrazol-1-yl]pyridine, Bionet2_001584, and Oprea1_043388 .
Chemical Structure and Identifiers
The compound has the following identifiers :
- PubChem CID: 4271463
- IUPAC Name: 2-fluoro-6-[3-(4-methoxyphenyl)pyrazol-1-yl]pyridine
- InChI: InChI=1S/C15H12FN3O/c1-20-12-7-5-11(6-8-12)13-9-10-19(18-13)15-4-2-3-14(16)17-15/h2-10H,1H3
- InChIKey: QSYHWCJIUNWDPH-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)C2=NN(C=C2)C3=NC(=CC=C3)F
- MDL Number: MFCD00140252
- CAS No: 318517-50-9
Potential Applications
While the primary search result focuses on the compound's chemical properties, other search results suggest potential applications of pyrazole derivatives, a class of compounds to which this compound belongs.
Pyrazole Derivatives as Therapeutic Agents: Pyrazole derivatives possess a wide range of biological activities, including anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, and antipyretic properties . Several pyrazole-containing moieties have found therapeutic application clinically, such as celecoxib, lonazolac, and tepoxaline, which are used as NSAIDs .
Antiviral Applications: Pyrazole derivatives have demonstrated antiviral activity against various viruses . For example, one pyrazole nucleoside reduced the multiplication of HIV-1 in C8166 heavily infected cells . Another molecule showed activity towards the vaccinia virus, influenza A virus, vesicular stomatitis virus, and respiratory syncytial virus . Additionally, a pyrazole derivative was found to be a potent inhibitor of the measles virus (MeV) .
Mechanism of Action
The mechanism of action of 2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to induce apoptosis by activating caspase enzymes and cleaving poly (ADP-ribose) polymerase 1 (PARP-1) . The compound’s ability to modulate cellular pathways makes it a valuable tool in understanding disease mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Pyrazole Hybrids
(a) 2-Bromo-6-(1H-pyrazol-1-yl)pyridine
- Core Structure : Pyridine with bromine (2-position) and pyrazole (6-position).
- Key Differences: Bromine (Br) vs. fluorine (F): Bromine’s larger atomic radius and lower electronegativity reduce electron-withdrawing effects compared to fluorine.
- Synthesis : Prepared via ZnCl₂-mediated coordination chemistry, enabling selective separation .
- Applications : Used in zinc complexes for ligand design, suggesting the target compound could exhibit stronger metal-binding affinity due to fluorine’s electronegativity .
(b) 5-Amino-1-(2,6-Dichloro-4-(Trifluoromethyl)Phenyl)-1H-Pyrazole Derivatives
Fluorinated Pyridine Derivatives
(a) 2-Fluoro-6-(Pyrrolidin-1-yl)Isonicotinic Acid
- Core Structure : Pyridine with fluorine (2-position) and pyrrolidine (6-position).
- Key Differences :
(b) Methyl 3-(2-Fluoro-6-(Pyrrolidin-1-yl)Pyridin-4-yl)Acrylate
- Core Structure : Pyridine with fluorine, pyrrolidine, and an acrylate ester.
- Key Differences :
Methoxyphenyl-Substituted Analogs
(a) 3-((4-Methoxyphenyl)Selanyl)-2-Phenylimidazo[1,2-a]Pyridine
- Core Structure : Imidazopyridine with selanyl and methoxyphenyl groups.
- Key Differences :
(b) 4-(4-Chlorophenyl)-6-(4-Methoxyphenyl)Pyridine Derivatives
- Core Structure : Pyridine with chlorophenyl and methoxyphenyl groups.
- Key Differences :
Research Implications
- Synthetic Advantages : The target compound’s fluorine and methoxyphenyl groups offer tunable electronic properties for catalytic or pharmaceutical applications.
- Biological Relevance : Compared to chlorinated analogs, its methoxy group may reduce environmental persistence while maintaining efficacy .
- Material Science Potential: Fluorine’s electronegativity could enhance charge transport in organic semiconductors relative to brominated analogs .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine, and how can reaction conditions be optimized?
- Methodology :
- Begin with a Buchwald-Hartwig coupling or nucleophilic substitution to attach the pyrazole moiety to the fluoropyridine core. For example, use ZnCl₂ to selectively precipitate intermediates, enabling purification via filtration/centrifugation instead of column chromatography .
- Optimize reaction temperature (e.g., 60–110°C) and solvent systems (e.g., methanol or 2-methoxyethyl ether) to improve yields, as demonstrated in analogous pyridine-pyrazole syntheses .
Q. How can purification of this compound be achieved without column chromatography?
- Methodology :
- Use selective precipitation by adjusting stoichiometry of metal salts (e.g., ZnCl₂) to isolate intermediates, followed by treatment with ammonium hydroxide or EDTA to recover the final product .
- Recrystallization from dichloromethane-hexane mixtures can enhance purity, as shown in related pyrazole derivatives .
Q. What spectroscopic and analytical techniques are recommended for structural characterization?
- Methodology :
- Employ ¹H/¹³C NMR to confirm substitution patterns and HRMS for molecular weight validation.
- X-ray crystallography (using SHELX software ) is critical for resolving conformational details, such as dihedral angles between pyridine and pyrazole rings .
Advanced Research Questions
Q. How to address challenges in crystallizing this compound and refine its structure using SHELX?
- Methodology :
- Grow crystals via slow evaporation in methanol or dichloromethane-hexane systems. For SHELX refinement:
- Use SHELXL for small-molecule refinement, accounting for high-resolution or twinned data .
- Analyze hydrogen bonding (e.g., N–H···O interactions) and torsional angles (e.g., 3.8°–13.4° between rings) to validate packing motifs .
Q. What strategies are used to analyze contradictory biological activity data in different assays?
- Methodology :
- Cross-validate results using dose-response curves and orthogonal assays (e.g., apoptosis markers vs. cytotoxicity tests).
- Adjust experimental parameters (e.g., cell line specificity, incubation time) to resolve discrepancies, as seen in studies of pyrazole-based apoptosis inducers .
Q. How to design coordination complexes with this ligand for catalytic or photophysical applications?
- Methodology :
- Synthesize metal complexes (e.g., Co²⁺, Cu²⁺) by reacting the ligand with metal salts (e.g., FeSO₄·4H₂O in methanol ).
- Characterize electronic properties via UV-Vis and cyclic voltammetry . For example, pyrazolylpyridine-cobalt complexes show promise in dye-sensitized solar cells .
Q. How does substituent variation on the pyrazole ring affect conformational stability?
- Methodology :
- Compare dihedral angles (via X-ray data) between analogs with electron-withdrawing (e.g., -F) vs. electron-donating (e.g., -OCH₃) groups.
- Use DFT calculations to model steric and electronic effects on ring planarity, as demonstrated in pyridylpyrazole helicates .
Q. What computational methods predict the compound’s electronic properties for material science applications?
- Methodology :
- Perform time-dependent DFT (TD-DFT) to simulate absorption/emission spectra, correlating with experimental luminescence data (e.g., cadmium complexes with pyrazolyl ligands ).
- Analyze frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer potential in coordination complexes .
Notes
- Avoid commercial databases (e.g., BenchChem) per user guidelines.
- For structural contradictions, cross-reference multiple datasets (e.g., NMR, XRD) to resolve ambiguities.
- Always validate computational models with experimental data (e.g., luminescence spectra ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

